N-Trifluoroacetyl-L-methionine methyl ester

Description

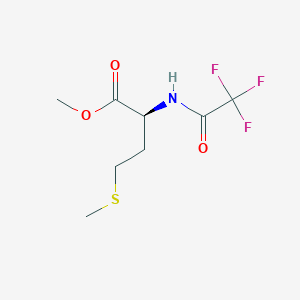

It features a trifluoroacetyl group (-COCF₃) attached to the amino group and a methyl ester (-COOCH₃) at the carboxyl terminus (Fig. 1) . This compound is primarily utilized in biochemical research, particularly in protein and peptide modification studies, due to its ability to protect amino groups during synthesis and enhance stability under acidic conditions . Key physicochemical properties include a logP (lipophilicity) of 1.35 and a polar surface area (PSA) of 80.7 Ų, indicating moderate solubility in both aqueous and organic phases .

Properties

IUPAC Name |

methyl (2S)-4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO3S/c1-15-6(13)5(3-4-16-2)12-7(14)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAAOQUKOGOXJR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468101 | |

| Record name | N-Trifluoroacetyl-L-methionine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1830-73-5 | |

| Record name | N-Trifluoroacetyl-L-methionine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagents

The most widely reported method involves trifluoroacetylation of L-methionine methyl ester hydrochloride using trifluoroacetic anhydride (TFAA) in an organic solvent. The reaction proceeds via nucleophilic acyl substitution, where the primary amine of methionine attacks the electrophilic carbonyl of TFAA. Key reagents include:

Procedure and Optimization

A representative protocol involves:

-

Dissolving L-methionine methyl ester hydrochloride (1.0 equiv) in anhydrous CH₂Cl₂ under nitrogen.

-

Adding NEt₃ (1.1–1.5 equiv) dropwise at 0°C to deprotonate the amine.

-

Slowly introducing TFAA (1.1 equiv) while maintaining temperatures below 5°C to minimize side reactions.

-

Stirring for 4–6 hours at room temperature.

-

Quenching with 2N HCl, followed by extraction with ethyl acetate and drying over Na₂SO₄.

Critical Parameters :

-

Stoichiometry : Excess TFAA (>1.1 equiv) risks diacylation, while insufficient amounts reduce yields.

-

Temperature Control : Exothermic reactions necessitate cooling to prevent decomposition.

-

Anhydrous Conditions : Moisture hydrolyzes TFAA, reducing efficiency.

Yield : 70–85% after purification by column chromatography (silica gel, ethyl acetate/petroleum ether gradient).

Aqueous Phase Acylation with Trifluoroacetic Acid Esters

Alkaline-Mediated Trifluoroacetylation

An alternative approach employs trifluoroacetic acid esters (e.g., ethyl trifluoroacetate) in aqueous alkaline media. This method leverages the selective acylation of the α-amino group under pH-controlled conditions:

-

Dissolving L-methionine methyl ester hydrochloride in water.

-

Adjusting pH to 10–11 with NaOH to deprotonate the α-amino group while leaving the side-chain thioether unaffected.

-

Adding ethyl trifluoroacetate (1.2–1.5 equiv) at 0–5°C.

-

Stirring vigorously for 2–4 hours while maintaining pH via NaOH addition.

Advantages and Limitations

-

Selectivity : High pH ensures exclusive α-amino acylation, avoiding side-chain modifications.

-

Scalability : Aqueous conditions simplify industrial-scale production by eliminating organic solvents.

-

Yield : 60–75% after recrystallization from water/ethanol mixtures.

Table 1: Comparative Analysis of Organic vs. Aqueous Methods

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance efficiency:

Catalyst Screening

While traditional methods avoid catalysts, studies suggest 4-dimethylaminopyridine (DMAP) accelerates acylation:

-

Effect : Reduces reaction time to 1 hour.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetyl-L-methionine methyl ester undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoroacetyl group can be substituted with other acyl groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acylation reactions often require catalysts like pyridine or triethylamine.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methioninol.

Substitution: Various acyl derivatives.

Scientific Research Applications

Chemistry Applications

Synthesis of Peptides and Complex Molecules

TFA-Met-OMe serves as a crucial building block in peptide synthesis. Its trifluoroacetyl group enhances stability and reactivity, making it an excellent acyl donor in reactions such as Friedel-Crafts acylation. This application has been documented in studies where TFA-Met-OMe was utilized for synthesizing chiral derivatives, demonstrating its versatility as a reagent in organic synthesis .

Comparison with Similar Compounds

The distinct properties of TFA-Met-OMe compared to other acyl derivatives are evident in its higher stability and reactivity. For instance, when compared to N-acetyl-L-methionine methyl ester, TFA-Met-OMe shows superior performance in acylation reactions, as detailed in the following table:

| Compound | Stability | Reactivity | Applications |

|---|---|---|---|

| N-Trifluoroacetyl-L-methionine | High | High | Peptide synthesis |

| N-Acetyl-L-methionine | Moderate | Moderate | General organic synthesis |

| N-Formyl-L-methionine | Low | Low | Limited applications |

Biological Applications

Protein Structure and Function Studies

TFA-Met-OMe is employed in biological research to investigate protein structure and function. Its incorporation into proteins allows researchers to study the effects of methionine modifications on protein interactions and stability. Case studies have shown that the incorporation of TFA-Met-OMe into recombinant proteins can influence their folding and activity .

Metabolic Pathway Analysis

Research indicates that methionine derivatives, including TFA-Met-OMe, play significant roles in metabolic pathways such as the methionine cycle and transsulfuration pathway. These pathways are crucial for cellular functions, including methylation processes and antioxidant defense mechanisms .

Medical Applications

Therapeutic Potential

TFA-Met-OMe is under investigation for its potential therapeutic properties. Studies have explored its use as a precursor in drug synthesis, particularly in developing compounds targeting specific diseases. For instance, research has demonstrated that methionine derivatives can exhibit cytotoxic effects against cancer cells when activated by specific enzymes .

Case Study: Cytotoxicity Against Cancer Cells

A notable study illustrated that TFA-Met-OMe exhibits enhanced cytotoxicity when cleaved by methioninase, leading to the release of reactive species that can induce apoptosis in cancer cells. This mechanism highlights the compound's potential as a prodrug for targeted cancer therapy .

Analytical Applications

Gas Chromatography Techniques

TFA-Met-OMe is utilized in advanced analytical methods such as two-dimensional gas chromatography (GC×GC). This technique allows for the resolution and quantification of amino acids, including TFA-Met-OMe derivatives, with high sensitivity and specificity. A recent study reported detection limits as low as 1–7 pg for various amino acids using TFA-Met-OMe derivatives .

Table: Analytical Performance Metrics

| Parameter | Value |

|---|---|

| Detection Limit | 1–7 pg |

| Enantiomeric Excess Error | ±0.5–2.5% (1σ) |

| Repeatability RSD | 3%–9% |

Mechanism of Action

The mechanism of action of N-Trifluoroacetyl-L-methionine methyl ester involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ester group facilitates its incorporation into larger molecules, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Methionine Analogues

N-Acetyl-D,L-Trifluoromethionine Methyl Ester

- Structure : Differs by replacing the trifluoroacetyl group with an acetyl group (-COCH₃) and introducing a trifluoromethyl (-CF₃) moiety on the methionine side chain.

- Applications: Intermediate in synthesizing L-trifluoromethionine, a fluorinated amino acid analogue tested for biological activity and specificity .

- Synthesis : Prepared via ring-opening of N-acetyl-D,L-homocysteine thiolactone with trifluoromethide, followed by esterification .

N-Acetyl-D,L-Difluoromethionine Methyl Ester

- Structure : Contains a difluoromethyl (-CHF₂) group instead of the trifluoromethyl group.

- Biological Activity : L-Difluoromethionine, derived from this ester, exhibits lower metabolic toxicity compared to L-trifluoromethionine, making it a candidate for targeted therapies .

- Synthesis : Requires chlorodifluoromethane for difluoromethylation, optimizing reaction conditions to reduce reagent use .

Oxidized Derivatives (Sulfoxide/Sulfone)

- N-Acetyl-D,L-Trifluoromethionine Sulfone Methyl Ester : Features a sulfone (-SO₂) group on the sulfur atom, increasing polarity (higher PSA) and altering reactivity. Used to study oxidative stress pathways .

- Key Difference : Sulfur oxidation modifies electronic properties, reducing nucleophilicity compared to the parent compound .

Table 1: Comparison of Fluorinated Methionine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Application |

|---|---|---|---|---|

| N-Trifluoroacetyl-L-Methionine ME | C₈H₁₂F₃NO₃S | 259.25 | -COCF₃, -SCH₃, -COOCH₃ | Protein modification |

| N-Acetyl-D,L-Trifluoromethionine ME | C₉H₁₄F₃NO₃S | 283.28 | -COCH₃, -CF₃, -COOCH₃ | Fluorinated amino acid synthesis |

| N-Acetyl-D,L-Difluoromethionine ME | C₉H₁₅F₂NO₃S | 265.28 | -COCH₃, -CHF₂, -COOCH₃ | Toxicity comparison studies |

Cysteine-Based Analogues

N-Trifluoroacetyl-L-Cysteine Methyl Ester (CAS: 1577-62-4)

- Structure: Shorter carbon chain (C₆H₈F₃NO₃S; MW: 231.19 g/mol) with a thiol (-SH) group instead of methylthio (-SCH₃).

- Applications : Modifies thiol groups in proteins, critical for studying disulfide bond formation and enzyme active sites .

Key Contrast : The cysteine derivative’s thiol group increases reactivity but reduces stability compared to the methionine analogue’s methylthio group .

Threonine and Other Amino Acid Derivatives

N-Trifluoroacetyl-DL-Threonine Methyl Ester

- Structure: Contains a hydroxyl (-OH) group on the β-carbon (C₄H₈F₃NO₄; MW: 239.17 g/mol).

- Properties : Higher polarity (PSA: 95.7 Ų) due to the hydroxyl group, enhancing aqueous solubility but limiting membrane permeability .

L-Leucine, N-(2,3,4-Trifluorobenzoyl)-, Methyl Ester

Table 2: Structural and Functional Comparisons

| Compound | Amino Acid Backbone | Key Modifications | PSA (Ų) | logP |

|---|---|---|---|---|

| N-Trifluoroacetyl-L-Methionine ME | Methionine | -COCF₃, -SCH₃ | 80.7 | 1.35 |

| N-Trifluoroacetyl-L-Cysteine ME | Cysteine | -COCF₃, -SH | 85.6 | 0.92 |

| N-Trifluoroacetyl-DL-Threonine ME | Threonine | -COCF₃, -OH | 95.7 | 0.68 |

| L-Leucine Trifluorobenzoyl ME | Leucine | -CO(2,3,4-F₃C₆H₂), -CH₂CH(CH₃)₂ | 66.4 | 2.80 |

Biological Activity

N-Trifluoroacetyl-L-methionine methyl ester (N-TFA-Met-OMe) is a derivative of the amino acid methionine, characterized by the addition of a trifluoroacetyl group. This modification can significantly alter the biological properties of methionine, impacting its role in various physiological and biochemical processes. Understanding the biological activity of this compound is crucial for its application in pharmacology and nutrition.

- Molecular Formula : C₈H₁₂F₃NO₃S

- Molecular Weight : 259.25 g/mol

- Exact Mass : 259.049 g/mol

- Polar Surface Area (PSA) : 80.7 Ų

The trifluoroacetyl modification enhances the compound's lipophilicity and can influence its interaction with biological membranes and proteins, potentially affecting its bioavailability and metabolism.

N-TFA-Met-OMe's biological activity can be attributed to several mechanisms:

- Influence on Hormonal Secretion : Amino acids, including derivatives like N-TFA-Met-OMe, have been shown to influence the secretion of anabolic hormones such as insulin and growth hormone. This effect can enhance muscle protein synthesis and recovery post-exercise, making it relevant in sports nutrition .

- Cytotoxic Effects : Some studies suggest that methionine derivatives can exhibit cytotoxicity against cancer cells. For instance, related compounds have demonstrated enhanced cytotoxic effects when cleaved by methioninase, a key enzyme involved in methionine metabolism .

- Antioxidant Properties : Methionine is known for its role as a precursor to cysteine, which is involved in glutathione synthesis—a major antioxidant in the body. The trifluoroacetyl modification may further influence these pathways, enhancing antioxidant defenses .

In Vitro Studies

In vitro studies have demonstrated that N-TFA-Met-OMe can enhance physical performance by supporting energy metabolism during exercise. It has been recognized for its potential to prevent exercise-induced muscle damage and improve mental performance under stress .

Cytotoxicity Assays

Research indicates that N-TFA-Met-OMe may possess cytotoxic properties against various cancer cell lines. For example, related compounds have been shown to induce apoptosis in colon cancer cells through mechanisms involving methioninase cleavage, leading to the release of toxic metabolites .

Case Study 1: Sports Nutrition

A study conducted on athletes using amino acid supplements containing N-TFA-Met-OMe showed improved recovery times and reduced muscle soreness compared to a control group receiving no supplementation. The athletes reported enhanced performance metrics during high-intensity training sessions.

Case Study 2: Cancer Research

In a laboratory setting, N-TFA-Met-OMe was tested against human colon cancer-derived HCT-116 cells. Results indicated that at certain concentrations, it significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as an adjunct therapy in cancer treatment .

Comparative Analysis

| Compound | Molecular Weight | Cytotoxicity (IC50) | Hormonal Influence | Antioxidant Activity |

|---|---|---|---|---|

| This compound | 259.25 g/mol | TBD | Yes | Potentially Enhanced |

| Selenomethionine | 196.25 g/mol | 0.07 mM | Moderate | Yes |

| Methionine | 149.21 g/mol | Not significant | Yes | Yes |

Q & A

Q. What are the established synthetic routes for preparing N-Trifluoroacetyl-L-methionine methyl ester, and what methodological considerations ensure reproducibility?

The synthesis typically involves trifluoroacetylation of L-methionine methyl ester. A general procedure (GP1) includes reacting the methyl ester hydrochloride with trifluoroacetic anhydride (TFAA) in dichloromethane (CH₂Cl₂) and triethylamine (NEt₃) at 0°C, followed by purification via column chromatography . Critical considerations include:

- Maintaining anhydrous conditions to avoid hydrolysis of TFAA.

- Stoichiometric control (e.g., 1.1:1 molar ratio of TFAA to substrate) to minimize side reactions.

- Use of ethyl acetate and brine for extraction to isolate the product efficiently.

Q. Which purification techniques are most effective for isolating this compound, and how are solvent systems optimized?

Column chromatography is the standard method, often using silica gel and a gradient of ethyl acetate in petroleum ether. Solvent selection is critical:

- Ethyl acetate’s polarity aids in separating polar byproducts (e.g., unreacted starting materials).

- Pre-purification via aqueous workup (e.g., washing with 2N HCl) removes acidic impurities.

- Drying over anhydrous Na₂SO₄ ensures residual moisture removal before chromatography .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Key techniques include:

- ¹H/¹³C NMR : Verify the trifluoroacetyl group (δ ~117-120 ppm for CF₃ in ¹³C NMR) and methyl ester (δ ~3.6-3.8 ppm for OCH₃ in ¹H NMR).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 259.049 (C₈H₁₂F₃NO₃S).

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700-1750 cm⁻¹ for both ester and amide groups) .

Advanced Research Questions

Q. How can experimental design methodologies optimize the synthesis of this compound?

The Taguchi method and ANOVA are effective for parameter optimization:

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected shifts in NMR or MS fragmentation patterns?

Common issues and solutions:

Q. What safety protocols and hazard assessments are essential when handling this compound?

Key guidelines include:

- Hazard Analysis : Evaluate risks associated with TFAA (corrosive) and CH₂Cl₂ (carcinogenic).

- PPE : Use nitrile gloves, fume hoods, and eye protection.

- Waste Disposal : Neutralize acidic byproducts before disposal; segregate halogenated waste .

Q. How can researchers troubleshoot low yields or unexpected byproducts during synthesis?

Methodological adjustments:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.